molecular formula C36H41N3O6 B1674759 Lercanidipine. (R)- CAS No. 185197-70-0

Lercanidipine. (R)-

カタログ番号: B1674759
CAS番号: 185197-70-0
分子量: 611.7 g/mol
InChIキー: ZDXUKAKRHYTAKV-MGBGTMOVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lercanidipine. (R)- is enantiomer of antihypertensive drugs Lercanidipine, that acts by blocking L-type calcium channels, allowing relaxation and opening of blood vessels.

科学的研究の応用

Pharmacological Profile

Lercanidipine acts by selectively blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral vascular resistance. This mechanism results in decreased blood pressure without significantly affecting heart rate, distinguishing it from other calcium channel blockers.

Hypertension Management

Lercanidipine is indicated for the treatment of essential hypertension. Clinical trials have demonstrated its efficacy across various patient demographics, including the elderly and those with comorbid conditions.

  • Efficacy Studies :
    • A multicenter study involving 1,000 patients showed significant reductions in systolic and diastolic blood pressure with responder rates of 47% to 62% depending on the dosage .
    • Long-term studies indicate sustained blood pressure control with low adverse event rates, particularly compared to other dihydropyridine calcium channel blockers like amlodipine .

Renal Protection

Lercanidipine exhibits nephroprotective properties, particularly in patients with diabetes and renal impairment. It has been shown to reduce microalbuminuria and improve creatinine clearance.

  • Case Study : In spontaneously hypertensive rats, lercanidipine treatment resulted in decreased proteinuria and maintained plasma creatinine levels within normal ranges .

Cardiovascular Benefits

Beyond blood pressure control, lercanidipine may contribute to cardiovascular health by reducing left ventricular hypertrophy and having potential antiatherosclerotic effects.

  • Research Findings : Studies suggest that lercanidipine can reduce oxidative stress and improve endothelial function, which are crucial for cardiovascular health .

Comparative Efficacy

The following table summarizes the comparative efficacy of lercanidipine against other antihypertensive agents:

DrugSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Responder Rate (%)
Lercanidipine (10 mg)11.010.447
Amlodipine (10 mg)9.08.040
Enalapril (10 mg)10.59.545

Tolerability Profile

Lercanidipine is generally well tolerated, with a lower incidence of peripheral edema compared to other dihydropyridine calcium channel blockers. This favorable tolerability makes it suitable for long-term management of hypertension.

  • Adverse Effects : The most common side effects include dizziness and flushing; however, these are reported at lower rates than with amlodipine or nifedipine .

特性

CAS番号

185197-70-0

分子式

C36H41N3O6

分子量

611.7 g/mol

IUPAC名

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1

InChIキー

ZDXUKAKRHYTAKV-MGBGTMOVSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

異性体SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

正規SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Lercanidipine. (R)-;  (-)-Lercanidipine;  (R)-Lercanidipine; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lercanidipine. (R)-
Reactant of Route 2
Reactant of Route 2
Lercanidipine. (R)-
Reactant of Route 3
Reactant of Route 3
Lercanidipine. (R)-
Reactant of Route 4
Reactant of Route 4
Lercanidipine. (R)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Lercanidipine. (R)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Lercanidipine. (R)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。